8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione class, characterized by a fused imidazopurine core substituted with methyl and aryl groups. The 4-methoxyphenyl group at position 8 and methyl groups at positions 1, 3, and 7 define its structure.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-10-9-21-13-14(19(2)17(24)20(3)15(13)23)18-16(21)22(10)11-5-7-12(25-4)8-6-11/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJMKTWDZYWDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . This inhibition leads to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Key Research Findings
- Substituent Position Matters : Trifluoromethyl at the phenyl ring’s meta position (AZ-861) enhanced 5-HT1A agonism but reduced brain bioavailability compared to ortho-fluorine (AZ-853) .
- Alkyl Chain Optimization : A pentyl chain in 3i improved 5-HT1A affinity (Ki = 0.6 nM) over shorter chains, balancing receptor binding and metabolic stability .
Biological Activity
8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and anticancer properties.
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : Approximately 353.382 g/mol
- Structure : The compound features a methoxybenzyl group attached to a trimethyl-imidazo-purine core.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition capabilities. It has been shown to inhibit various enzymes crucial for cellular processes:
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12 µM |
| Phosphodiesterase (PDE) | Non-competitive | 5 µM |
These findings suggest that the compound may have anti-inflammatory properties by modulating pathways involved in inflammation.
Receptor Interactions
The compound interacts with multiple receptors involved in cellular signaling. Molecular docking studies have indicated that it binds effectively to:
| Receptor | Binding Affinity (kcal/mol) |
|---|---|
| Adenosine A3 Receptor | -9.5 |
| Dopamine D2 Receptor | -8.7 |
These interactions highlight its potential as a therapeutic agent targeting neurological disorders and inflammatory diseases.
Anticancer Properties
Preclinical studies have demonstrated the anticancer activity of this compound in various cancer cell lines. Notably:
- Breast Cancer (MCF-7 Cells) : Induces apoptosis with an IC50 of 45 nM.
- Lung Cancer (A549 Cells) : Exhibits significant growth inhibition with an IC50 of 60 nM.
The mechanism of action involves disruption of the cell cycle and induction of apoptosis through mitochondrial pathways.
Study 1: Anti-inflammatory Effects
A study conducted on rat models of arthritis showed that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated a reduction in joint swelling and pain scores compared to control groups.
Study 2: Antitumor Activity
In vitro studies on breast cancer cell lines revealed that the compound not only inhibited cell proliferation but also caused G2/M phase arrest and increased apoptosis rates. Immunofluorescence assays confirmed tubulin disruption leading to multinucleation—a hallmark of mitotic catastrophe.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
